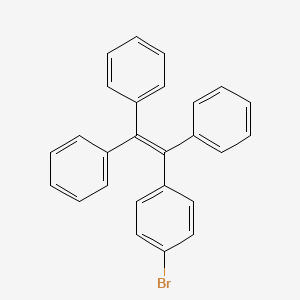

1-(4-Bromophenyl)-1,2,2-triphenylethylene

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-1,2,2-triphenylethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-1,2,2-triphenylethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(1,2,2-triphenylethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJLJYSALGARCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647788 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34699-28-0 | |

| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-(4-Bromophenyl)-1,2,2-triphenylethylene

CAS Number: 34699-28-0

Synonyms: 1-Bromo-4-(1,2,2-triphenylethenyl)benzene, TPE-Br

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-1,2,2-triphenylethylene, a significant compound in the fields of materials science and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, synthesis methodologies, and potential applications, with a particular focus on its role as a versatile research chemical.

Core Compound Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a solid, crystalline powder, typically white to light yellow in appearance.[1][2] It is a halogenated derivative of tetraphenylethylene (TPE), a well-known luminogen.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₁₉Br | [3][4][5] |

| Molecular Weight | 411.33 g/mol | [2][3][5] |

| Melting Point | 157-161 °C | [1][4][6] |

| Boiling Point (Predicted) | 460.9 ± 14.0 °C | [6] |

| Density (Predicted) | 1.278 ± 0.06 g/cm³ | [6][7] |

| Purity | ≥97% | [3][5] |

| Solubility | Soluble in Toluene | [2][6][8] |

| Appearance | White to light yellow powder/crystal | [1][2] |

Synthesis and Experimental Protocols

The synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene and its derivatives can be achieved through several established organic chemistry reactions, most notably the McMurry coupling reaction and methodologies involving Grignard reagents.

Synthesis via McMurry Coupling Reaction

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene, often utilized for synthesizing sterically hindered alkenes like tetraphenylethylenes.

Experimental Protocol: McMurry Coupling for Triphenylethylene Derivatives

-

Preparation of the Low-Valent Titanium Reagent: In a three-necked, round-bottom flask under an inert atmosphere (e.g., Argon), suspend zinc powder (4-6 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath and slowly add titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃). The mixture is then heated to reflux for approximately 2-3 hours to generate the active low-valent titanium species, which typically appears as a black slurry.

-

Coupling Reaction: A solution of the ketone precursors, in this case, a substituted benzophenone and another appropriate ketone to form the triphenylethylene core, is prepared in anhydrous THF. This solution is added dropwise to the refluxing slurry of the low-valent titanium reagent. The reaction is continued at reflux for several hours to ensure complete coupling.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous solution, such as 10% potassium carbonate or dilute hydrochloric acid. The resulting mixture is filtered through a pad of celite to remove the titanium salts. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired triphenylethylene derivative.

Synthesis Involving a Grignard Reagent

An alternative synthetic route involves the use of a Grignard reagent, which is particularly useful for creating the carbon-carbon bonds necessary for the triphenylethylene scaffold.

Experimental Protocol: Grignard Reaction for Triphenylethylene Precursor Synthesis

-

Formation of the Grignard Reagent: In a flame-dried, two-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of an appropriate aryl bromide (e.g., 4-bromobiphenyl) in anhydrous diethyl ether or THF is then added dropwise. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature until the magnesium is consumed.

-

Reaction with a Ketone: The freshly prepared Grignard reagent is then cooled in an ice bath. A solution of a suitable ketone (e.g., benzophenone) in anhydrous ether or THF is added dropwise to the Grignard reagent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Dehydration: The resulting tertiary alcohol is then dehydrated to form the alkene. This is typically achieved by heating the alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with removal of water using a Dean-Stark apparatus.

-

Purification: The final product is purified by column chromatography or recrystallization.

Potential Applications in Research and Drug Development

While specific biological data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene is not extensively documented in publicly available literature, its structural characteristics place it within two important classes of molecules with significant applications in biomedical research: tetraphenylethylene derivatives and triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs).

Aggregation-Induced Emission (AIE) Properties for Bioimaging

As a derivative of tetraphenylethylene, this compound is expected to exhibit Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in solution become highly emissive in the aggregated state. This is attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which blocks non-radiative decay pathways and promotes radiative emission.

This "turn-on" fluorescence makes AIE-active molecules, or AIEgens, highly valuable for various bioimaging applications, including cell tracking, sensing, and diagnostics. The bromo-functionalization of this TPE derivative provides a convenient handle for further chemical modifications, allowing for its conjugation to biomolecules or incorporation into more complex imaging probes.

Potential as a Selective Estrogen Receptor Modulator (SERM)

The triphenylethylene scaffold is the core structure of many well-known Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and clomifene.[9] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. For instance, a SERM might act as an estrogen antagonist in breast tissue, making it effective in the treatment of estrogen receptor-positive breast cancer, while acting as an estrogen agonist in bone tissue, which can be beneficial in preventing osteoporosis.

The biological activity of triphenylethylene-based SERMs is mediated by their binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a SERM to the ER induces a specific conformational change in the receptor, which in turn dictates the recruitment of co-activator or co-repressor proteins, leading to the tissue-specific gene expression profile.

Given its triphenylethylene core, 1-(4-Bromophenyl)-1,2,2-triphenylethylene is a candidate for investigation as a SERM. The bromo-substituent can influence its binding affinity and electronic properties, potentially leading to a unique pharmacological profile.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. The synthesis of non-steroidal estrogen receptor binding compounds labeled with 80mBr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Brominated Tetraphenylethylenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of brominated tetraphenylethylene (TPE) derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of these aggregation-induced emission (AIE) luminogens. This document details their synthesis, photophysical data, and the experimental protocols necessary for their characterization.

Introduction to Brominated Tetraphenylethylenes

Tetraphenylethylene (TPE) is a quintessential aggregation-induced emission (AIE) luminogen, a class of molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[1] This "light-up" property makes them ideal candidates for various applications, including chemical sensors, bio-imaging, and diagnostics. The introduction of bromine atoms onto the TPE scaffold can significantly modulate its photophysical and electronic properties. The heavy-atom effect of bromine can influence intersystem crossing rates, and the steric and electronic effects of bromine substitution can alter molecular packing in the aggregated state, thereby tuning the AIE characteristics.

Synthesis of Brominated Tetraphenylethylenes

The synthesis of brominated TPE derivatives can be achieved through several synthetic routes. A common method for the preparation of tetra(4-bromophenyl)ethylene involves the McMurry coupling reaction of 4,4'-dibromobenzophenone. Other degrees of bromination can be achieved by direct bromination of tetraphenylethylene or by using appropriately brominated starting materials in coupling reactions.

A general synthetic scheme for tetra(4-bromophenyl)ethylene is presented below.[1]

Caption: Synthetic scheme for tetra(4-bromophenyl)ethylene via McMurry coupling.

Photophysical Properties

The photophysical properties of brominated TPEs are characterized by their absorption and emission spectra, quantum yields, and Stokes shifts. These properties are highly dependent on the solvent environment and the degree of aggregation. In dilute solutions, these molecules typically exhibit low fluorescence quantum yields due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway for the excited state.[1] Upon aggregation, these intramolecular rotations are restricted, blocking the non-radiative pathway and leading to a significant enhancement in fluorescence emission.

Quantitative Data Summary

The following table summarizes the available quantitative photophysical data for brominated TPE derivatives. Data for mono-, di-, and tri-brominated TPEs are less commonly reported in the literature compared to the tetra-brominated analogue.

| Compound | Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Reference(s) |

| Tetra(4-bromophenyl)ethylene | THF/Water (10:90 v/v) | - | ~480 | - | - | [2] |

| Solid State | 330 | 480 | 0.32 (Absolute) | 150 | [2] |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

Accurate characterization of the photophysical properties of brominated TPEs requires standardized experimental protocols. The following sections detail the methodologies for key experiments.

Synthesis of Tetra(4-bromophenyl)ethylene

This protocol describes a typical McMurry coupling reaction to synthesize tetra(4-bromophenyl)ethylene.[1]

Materials:

-

4,4'-Dibromobenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Glacial Acetic Acid

-

Bromine

-

Ethanol

-

Deionized water

Procedure:

-

Set up a two-neck round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend zinc powder in dry THF in the flask.

-

Cool the suspension in an ice-salt bath.

-

Slowly add TiCl₄ dropwise to the cooled suspension while maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for a specified time (typically 2 hours).

-

Cool the reaction mixture and add the 4,4'-dibromobenzophenone.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, quench the reaction by slowly adding water.

-

Extract the product with an organic solvent like DCM.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the synthesis of tetra(4-bromophenyl)ethylene.

UV-Vis Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the brominated TPE derivative in a suitable "good" solvent (e.g., THF or DCM) at a known concentration (e.g., 1 mM).

-

Prepare a series of solutions with varying solvent fractions (e.g., THF/water mixtures from 0% to 90% water) by diluting the stock solution. The final concentration of the TPE derivative should be in the micromolar range (e.g., 10 µM).

-

Use the corresponding solvent mixture as the blank for each measurement.

-

Record the absorption spectra over a relevant wavelength range (e.g., 200-600 nm).

-

Ensure the absorbance at the wavelength of maximum absorption (λ_max) is within the linear range of the instrument (typically below 1.0).

Fluorescence Spectroscopy

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Use the same series of solutions prepared for the UV-Vis measurements.

-

Excite the samples at a wavelength where they absorb, determined from the UV-Vis spectra.

-

Record the emission spectra over a wavelength range that covers the expected emission.

-

Maintain consistent instrument parameters (e.g., excitation and emission slit widths) for all measurements to allow for direct comparison of fluorescence intensities.

-

Observe the change in fluorescence intensity as the fraction of the "poor" solvent (e.g., water) increases to characterize the AIE effect.

Quantum Yield Determination (Relative Method)

The relative method for determining the photoluminescence quantum yield (PLQY) involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[3]

Materials:

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[4]

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions of both the brominated TPE sample and the reference standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The data should yield straight lines passing through the origin.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ is the quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Caption: Workflow for relative quantum yield measurement.

Relationship to Signaling Pathways and Applications

While brominated TPEs may not directly participate in specific signaling pathways in the same way a drug molecule might, their unique photophysical properties make them invaluable tools for studying and imaging biological processes. Their application as fluorescent probes for cellular imaging and sensing allows for the visualization and quantification of various analytes and cellular components, which are often key players in signaling cascades.

For instance, functionalized brominated TPEs can be designed to target specific organelles or biomolecules. Changes in the fluorescence of these probes upon binding or in response to changes in the local environment (e.g., polarity, viscosity) can provide insights into cellular health, disease states, and the effects of therapeutic agents. The "turn-on" nature of their AIE makes them particularly suitable for high-contrast imaging with low background noise.

Potential Applications in Drug Development and Research:

-

High-contrast cell imaging: Visualizing cellular structures and processes.

-

Biosensing: Detecting specific ions, small molecules, or macromolecules.

-

Drug delivery tracking: Monitoring the localization and release of therapeutic agents.

-

Photodynamic therapy: Although not a direct signaling pathway interaction, some TPE derivatives can act as photosensitizers to generate reactive oxygen species for therapeutic purposes.

The development of novel brominated TPE derivatives with tailored properties continues to expand their utility as powerful tools in biomedical research and drug development.

References

- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06463F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Development of tetraphenylethylene-based fluorescent oligosaccharide probes for detection of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

An In-depth Technical Guide on the Crystal Structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-1,2,2-triphenylethylene, a derivative of the well-studied tetraphenylethylene (TPE) core. TPE and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique aggregation-induced emission (AIE) properties. This document details the synthesis, physical properties, and a generalized experimental workflow for the structural elucidation of this compound by single-crystal X-ray diffraction. While a definitive, publicly available crystal structure for 1-(4-Bromophenyl)-1,2,2-triphenylethylene could not be located during the extensive search, this guide provides the necessary foundational information for researchers working with this and similar molecules.

Introduction

Tetraphenylethylene and its derivatives have garnered considerable attention for their fascinating photophysical properties, particularly aggregation-induced emission. Unlike traditional fluorescent molecules that often suffer from aggregation-caused quenching, AIE-active molecules exhibit enhanced emission in the aggregated or solid state. This characteristic makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The introduction of a bromophenyl group to the TPE scaffold in 1-(4-Bromophenyl)-1,2,2-triphenylethylene can influence its molecular packing in the solid state, thereby affecting its photophysical properties and providing a handle for further chemical modifications. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for establishing structure-property relationships and for the rational design of new materials and potential therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene is presented in Table 1.

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₁₉Br | [1] |

| Molecular Weight | 411.33 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 157.0 to 161.0 °C | [2] |

| Solubility | Soluble in Toluene | [1][2] |

| CAS Number | 34699-28-0 | [1][3][4][5] |

Synthesis Protocol

A general and effective method for the synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene has been reported.[1] The protocol involves a Grignard-type reaction followed by an acid-catalyzed dehydration.

Experimental Procedure:

-

Preparation of the Grignard Reagent: In a three-neck flask under an inert atmosphere (e.g., argon), dissolve diphenylmethane (0.1 mol) in 300 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice-salt bath and stir for 40 minutes.

-

Slowly add n-butyllithium solution (0.12 mol) dropwise to the flask, maintaining the temperature. Continue stirring in the ice-salt bath for an additional 40 minutes.

-

Reaction with Ketone: To the resulting solution, add 4-bromobenzophenone (0.05 mol) and allow the reaction mixture to stir at room temperature for 12 hours.

-

Quenching and Extraction: Quench the reaction by adding 250 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Dehydration and Purification: Concentrate the dried organic phase using a rotary evaporator to obtain the crude alcohol intermediate.

-

Dissolve the crude product in a suitable solvent and add p-toluenesulfonic acid (5 g).

-

Heat the mixture to 110 °C and reflux for 12 hours.

-

After cooling to room temperature, concentrate the solution. The resulting solid is the desired product, 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

-

The final product can be further purified by recrystallization and should be dried under vacuum at 60 °C for 24 hours.[1]

Crystal Structure Analysis

As of the latest search, the complete, experimentally determined is not publicly available in crystallographic databases. However, for researchers aiming to determine its crystal structure, a general workflow for single-crystal X-ray diffraction is outlined below.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 1-(4-Bromophenyl)-1,2,2-triphenylethylene typically involves the following key steps, as illustrated in the diagram below.

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Crystallographic Data (Hypothetical)

Should the crystal structure be determined, the data would typically be presented as shown in Table 2. This table is a placeholder to illustrate the expected parameters.

Table 2: Hypothetical Crystallographic Data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| Final R indices [I>2sigma(I)] | Value |

| R indices (all data) | Value |

| Goodness-of-fit on F² | Value |

Molecular Structure

The molecular structure of 1-(4-Bromophenyl)-1,2,2-triphenylethylene consists of a central ethylene core tetrasubstituted with three phenyl rings and one 4-bromophenyl ring.

Caption: 2D representation of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Conclusion

1-(4-Bromophenyl)-1,2,2-triphenylethylene is a synthetically accessible derivative of tetraphenylethylene. While its detailed solid-state structure remains to be publicly reported, the information provided in this guide on its synthesis and physicochemical properties, along with a generalized crystallographic workflow, serves as a valuable resource for researchers in materials science and drug development. The determination of its single-crystal structure would be a significant contribution to the field, enabling a deeper understanding of the structure-property relationships in this important class of molecules.

References

A Comprehensive Technical Guide to ¹H and ¹³C NMR Data of Tetraphenylethylene (TPE) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a curated summary of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for a diverse range of Tetraphenylethylene (TPE) derivatives. TPE and its derivatives are of significant interest due to their unique aggregation-induced emission (AIE) properties, making them valuable in fields such as materials science, chemical sensing, and biomedical applications. This document aims to be a valuable resource by presenting systematically organized NMR data and detailed experimental protocols to aid in the identification, characterization, and development of novel TPE-based compounds.

¹H and ¹³C NMR Data of TPE Derivatives

The following tables summarize the ¹H and ¹³C NMR chemical shifts for various TPE derivatives. The data has been compiled from peer-reviewed scientific literature. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Halogenated TPE Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1,1,2,2-tetra(4-fluorophenyl)ethylene (TFPE) | CDCl₃ | 6.94 (d, J = 12 Hz, 8H), 6.81 (d, J = 18 Hz, 8H) | 162.56, 160.92, 139.30, 133.01, 115.23 | [1] |

| 1,1,2,2-tetra(4-chlorophenyl)ethene (TCPE) | CDCl₃ | 7.10 (d, J = 12 Hz, 8H), 6.90 (d, J = 12 Hz, 8H) | 141.12, 139.56, 132.99, 132.45, 128.33 | [1] |

| 1,1,2,2-tetra(4-bromophenyl)ethene | CDCl₃ | 7.23 (d, J = 6 Hz, 8H), 6.82 (d, J = 12 Hz, 8H) | 141.67, 139.83, 132.96, 131.53, 121.53 | [1] |

| Tetrakis(4-bromophenyl)ethylene | Not Specified | 7.27 (d, J = 8.5 Hz, 8H), 6.85 (d, J = 8.5 Hz, 8H) | Not Specified | [2] |

| 1,1,2,2-tetra(4-iodophenyl)ethene (TIPE) | CDCl₃ | 7.44 (d, J = 6 Hz, 8H), 6.69 (d, J = 12 Hz, 8H) | 142.26, 140.00, 137.68, 133.16, 93.24 | [1] |

TPE Derivatives with Oxygen-Containing Functional Groups

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 4-(1,2,2-triphenylvinyl)benzaldehyde | CDCl₃ | 9.90 (s, 1H), 7.62 (d, J = 8.5 Hz, 2H), 7.20 (d, J = 8.3 Hz, 2H), 7.15–7.09 (m, 9H), 7.06–6.99 (m, 6H) | 191.93, 150.56, 143.04, 142.99, 142.89, 139.74, 134.25, 131.95, 131.30, 131.28, 131.23, 129.17, 127.93, 127.74, 127.05, 126.89, 126.86, 124.46 | [3] |

| 1,1,2,2-Tetrakis(4-(4'-formylphenylethynyl)phenyl)ethylene | CDCl₃ | 10.01 (s, 4H), 7.86 (d, J=8.3 Hz, 8H), 7.64 (d, J=8.2 Hz, 8H), 7.35 (d, J=8.3 Hz, 8H), 7.06 (d, J=8.3 Hz, 8H) | 191.5, 143.6, 141.3, 135.6, 132.2, 131.7, 129.8, 129.6, 121.4, 93.4, 85.9 | [4] |

| TPE Macrocycle (m4) | CDCl₃ | 3.67–3.68 (8H, m), 3.71 (4H, t, J = 4.7 Hz), 3.86 (4H, t, J = 4.7 Hz), 6.60 (2H, d, J = 7.7 Hz), 6.67–6.71 (4H, m), 7.02–7.10 (12H, m) | 67.68, 69.27, 70.56, 70.95, 114.02, 117.12, 123.77, 126.49, 127.64, 128.82, 131.22, 140.99, 143.15, 145.13, 158.17 | [5] |

| TPE Macrocycle (m5) | CDCl₃ | 3.64–3.72 (16H, m), 3.84 (4H, t, J = 4.8 Hz), 6.61 (4H, d, J = 7.9 Hz), 6.69 (2H, d, J = 8.1 Hz), 7.02–7.10 (12H, m) | 67.43, 69.40, 70.70, 70.72, 70.81, 114.02, 116.87, 123.90, 126.47, 127.63, 128.78, 131.24, 140.94, 143.25, 145.08, 158.11 | [5] |

| TPE Macrocycle (p3) | CDCl₃ | 3.65 (4H, s), 3.72 (4H, t, J = 4.6 Hz), 4.24 (4H, t, J = 4.5 Hz), 6.70 (4H, t, J = 8.8 Hz), 6.85 (4H, d, J = 8.8 Hz), 7.09~7.12 (10H, m) | 68.46, 70.50, 71.47, 115.05, 126.43, 127.65, 131.25, 132.36, 137.34, 140.62, 142.94, 157.14 | [5] |

TPE Derivatives with Nitrogen-Containing Functional Groups

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Amine functionalized TPE | CDCl₃ | 5.28 (1H exchangeable), 6.84 (1H, d, J = 9.3 Hz), 7.03-7.16 (17H, m), 7.36 (1H, dd, J = 7.6, 0.8 Hz), 7.37-7.49 (1H, m), 7.48 (2H, d, J = 8.4 Hz) 7.57 (1H, d, J = 7.6 Hz), 7.67 (1H, d, J = 9.3 Hz), 8.47 (1H, d J = 8.4 Hz) | 118.1 (2C), 121.7, 124.6, 125.6, 126.6, 126.7, 126.8, 127.7 (2C), 127.85 (2C), 127.94 (2C), 128.0 (2C), 128.6, 128.8, 130.1, 131.36 (2C), 131.40 (2C), 131.44 (2C), 132.7 (2C), 133.5, 139.8, 140.1, 141.8, 143.0, 143.4, 143.5, 143.6, 171.1 | [6] |

| n-TPE | DMSO | 9.21 (s,1H), 7.24–6.90 (m,5H), 6.73 (ddd, J = 8.8, 6.3, 2.1, 6H), 6.61–6.38 (m, 6H), 2.86–2.79 (m, 12H) | 155.70, 145.62, 140.60, 137.28, 135.56, 132.45, 132.39, 132.34, 132.25, 132.13, 128.08, 125.46, 115.11, 111.73, 49.07 | [7] |

| TPE-C(2)N⁺Me₃Br⁻ | DMSO-d₆ | 6.90 (8H), 6.78 (8H), 4.35 (8H), 3.73 (8H), 3.15 (36H) | Not Specified | [8] |

| TPE-C(4)N⁺Me₃Br⁻ | DMSO-d₆ | 6.86 (8H), 6.71 (8H), 3.99 (8H), 3.34 (8H), 3.05 (36H), 1.82 (8H), 1.71 (8H) | Not Specified | [8] |

Thiophene-Substituted TPE Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,3,5-3TPE-thiophene | CDCl₃ | 7.45–7.43 (m, 3H), 7.30–7.27 (m, 3H), 7.15–7.01 (m, 52H) | 143.90–140.86, 139.01, 137.77, 132.38, 132.02, 131.55, 131.49, 128.42, 128.35, 127.95, 127.86, 127.82, 126.71, 126.66, 126.22, 124.72 | [9] |

Experimental Protocols

The following section details the general methodologies employed for the acquisition of the NMR data presented in this guide. These protocols are based on the experimental sections of the cited literature.

General Instrumentation

NMR spectra were typically recorded on Bruker or Agilent spectrometers with proton operating frequencies ranging from 300 to 600 MHz.[1][6] ¹³C NMR spectra were recorded at corresponding frequencies (e.g., 100.61 MHz for a 400 MHz spectrometer).[4]

Sample Preparation

Samples for NMR analysis were prepared by dissolving the TPE derivative in a deuterated solvent. Commonly used solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][6][7][8] Tetramethylsilane (TMS) was often used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[5]

Data Acquisition and Processing

¹H and ¹³C NMR spectra were acquired at room temperature.[4] Standard pulse sequences were used for one-dimensional (1D) ¹H and ¹³C{¹H} NMR experiments. For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish proton-proton and proton-carbon correlations.[4]

Visualizations

General Workflow for Synthesis of TPE Derivatives

The following diagram illustrates a generalized workflow for the synthesis and characterization of TPE derivatives, often involving a key coupling reaction.

Caption: A generalized workflow for the synthesis and characterization of TPE derivatives.

Logical Relationship in Spectroscopic Characterization

This diagram outlines the logical flow of information obtained from different spectroscopic techniques for the structural elucidation of a TPE derivative.

Caption: Logical flow for the structural elucidation of TPE derivatives using various spectroscopic methods.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Tetraphenylethene Derivatives Bearing Alkylammonium Substituents: Synthesis, Chemical Properties, and Application as BSA, Telomere DNA, and Hydroxyl Radical Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene, a key intermediate in various fields, including materials science and potentially drug development. This document details the expected spectroscopic characteristics of the molecule and provides a general methodology for its synthesis and analysis.

Introduction

1-(4-Bromophenyl)-1,2,2-triphenylethylene, a derivative of triphenylethylene, is a valuable building block in organic synthesis. Its structure, featuring a brominated phenyl group attached to a triphenylethylene core, makes it a versatile precursor for creating more complex molecules through cross-coupling reactions. This compound and its derivatives are of significant interest in the development of organic light-emitting diodes (OLEDs) and other optoelectronic materials. While its direct role in drug development is not extensively documented, the triphenylethylene scaffold is a core component of selective estrogen receptor modulators (SERMs) like tamoxifen, suggesting potential applications in medicinal chemistry.

This guide summarizes the key spectroscopic data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene, providing researchers with the necessary information for its identification and characterization.

Physicochemical Properties

1-(4-Bromophenyl)-1,2,2-triphenylethylene is typically a white to light yellow crystalline powder. It is soluble in organic solvents such as toluene.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₁₉Br | |

| Molecular Weight | 411.33 g/mol | |

| Melting Point | 159 °C | |

| CAS Number | 34699-28-0 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(4-Bromophenyl)-1,2,2-triphenylethylene based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm) corresponding to the protons of the four phenyl rings. The integration of these signals would correspond to 19 protons. The protons on the brominated phenyl group may show distinct splitting patterns (e.g., doublets) due to their defined chemical environment.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display a series of signals in the aromatic region (typically δ 120-150 ppm). Key signals would include the carbon attached to the bromine atom (expected to be shifted downfield) and the two olefinic carbons of the ethylene core. Due to the number of phenyl rings, several overlapping signals are anticipated.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z | Notes |

| [M]⁺ | 410/412 | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |

| [M-Br]⁺ | 331 | Fragment corresponding to the loss of the bromine atom. |

| [M-C₆H₅]⁺ | 333/335 | Fragment corresponding to the loss of a phenyl group. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic rings) |

| ~1070 | C-Br stretching |

| 850-750 | C-H out-of-plane bending (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or THF, is expected to show strong absorption bands in the UV region, characteristic of the extended π-conjugated system of the triphenylethylene core. The presence of the bromophenyl group may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted triphenylethylene.

Experimental Protocols

The following sections outline the general procedures for the synthesis and spectroscopic analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

A general procedure for the synthesis involves the reaction of diphenylmethane with n-butyllithium to form a carbanion, which then reacts with 4-bromobenzophenone. The resulting intermediate alcohol is subsequently dehydrated to yield the final product.

Materials:

-

Diphenylmethane

-

n-Butyllithium solution

-

4-Bromobenzophenone

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

p-Toluenesulfonic acid

Procedure:

-

Dissolve diphenylmethane in anhydrous THF in a three-neck flask under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice-salt bath and slowly add n-butyllithium solution dropwise. Stir for 40 minutes.

-

Add 4-bromobenzophenone to the reaction mixture and stir at room temperature for 12 hours.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the organic phase, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the resulting solid, add a suitable solvent and p-toluenesulfonic acid.

-

Heat the mixture to reflux for 12 hours to effect dehydration.

-

After cooling, concentrate the reaction solution and purify the crude product, for example, by recrystallization, to obtain 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Spectroscopic Characterization

General Considerations:

-

NMR Spectroscopy: Samples for ¹H and ¹³C NMR are typically prepared by dissolving the compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

Mass Spectrometry: Various ionization techniques can be employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired information (molecular ion vs. fragmentation).

-

IR Spectroscopy: Samples can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or THF) to a known concentration.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Caption: Synthetic workflow for 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Caption: Workflow for spectroscopic analysis and characterization.

Conclusion

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Yield Measurement of AIE Luminogens

This guide provides a comprehensive overview of the principles and methodologies for measuring the photoluminescence quantum yield (PLQY) of Aggregation-Induced Emission (AIE) luminogens (AIEgens). Accurate determination of PLQY is critical for evaluating the efficiency of these novel fluorophores in various applications, including bio-imaging, chemical sensing, and optoelectronics.

Core Concepts: Aggregation-Induced Emission and Quantum Yield

Aggregation-Induced Emission (AIE) is a unique photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation.[1] This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The underlying mechanism for AIE is the Restriction of Intramolecular Motion (RIM) .[1][2][3][4] In the dissolved state, the excited-state energy of AIEgens is dissipated through non-radiative pathways facilitated by intramolecular motions like rotations and vibrations.[4] Upon aggregation, these motions are physically constrained, which blocks the non-radiative decay channels and activates the radiative decay pathway, leading to intense fluorescence.[4]

Photoluminescence Quantum Yield (Φ) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the sample.[5]

Φ = (Number of emitted photons) / (Number of absorbed photons)

For AIEgens, it is crucial to measure the PLQY in their aggregated state to characterize their performance accurately.[5] This is typically achieved by preparing solutions in solvent mixtures with varying fractions of a "good" solvent and a "poor" solvent (precipitant) to induce aggregation.[5]

Methodologies for Quantum Yield Measurement

There are two primary methods for measuring the PLQY of AIEgens: the relative method and the absolute method .

The relative method involves comparing the fluorescence of the AIEgen sample to that of a well-characterized standard with a known quantum yield.[6]

Advantages:

-

Utilizes standard, widely available spectrofluorometers and UV-Vis spectrophotometers.

-

Relatively straightforward procedure.

Disadvantages:

-

Accuracy is dependent on the accuracy of the reported quantum yield of the reference standard.

-

Requires a reference standard with absorption and emission properties similar to the AIEgen sample.

Experimental Protocol:

-

Selection of a Reference Standard:

-

Choose a standard with a known and stable PLQY. The absorption and emission spectra of the standard should be in a similar range to the AIEgen sample.[5] Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[7]

-

The same solvent should be used for both the sample and the standard if possible to minimize differences in refractive index.[6]

-

-

Sample Preparation:

-

Prepare a stock solution of the AIEgen in a "good" solvent (e.g., THF).

-

Prepare a series of dilutions of the AIEgen aggregate solution (e.g., in a THF/water mixture with a high water fraction) and the reference standard solution.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8] A typical range is 0.01 to 0.1.[9]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance value at the chosen excitation wavelength (λ_ex) for each solution.[5]

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.

-

It is critical that the excitation wavelength and all instrument parameters (e.g., slit widths) are kept identical for both the sample and the standard measurements.[5]

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[5]

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the AIEgen sample and the reference standard. The data should yield straight lines passing through the origin.[5]

-

The relative PLQY (Φ_S) of the sample is calculated using the following equation:[5]

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)

Where:

-

Φ_R is the known quantum yield of the reference.

-

m_S and m_R are the slopes of the linear fits for the sample and the reference, respectively.

-

n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.

-

-

The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere, which collects all the light scattered and emitted from the sample.[5][10] This method does not require a reference standard.[5]

Advantages:

-

Does not require a reference standard, eliminating a potential source of error.

-

Provides a direct and more fundamental measurement of the PLQY.

Disadvantages:

-

Requires specialized equipment, specifically an integrating sphere attachment for a spectrofluorometer.

-

The experimental setup and data analysis can be more complex.

Experimental Protocol:

-

Instrumentation Setup:

-

A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere is coated with a highly reflective material (e.g., BaSO₄ or Spectralon®) to ensure all emitted and scattered light is collected.

-

-

Sample Preparation:

-

For solutions, prepare a solution of the AIEgen in a suitable solvent or solvent mixture to induce aggregation. Also, prepare a blank sample containing only the solvent or solvent mixture in an identical cuvette.[5]

-

For solid films, prepare a thin film of the AIEgen on a substrate. An uncoated substrate of the same material should be used as a blank.

-

-

Measurement Procedure:

-

Measurement 1 (Blank): Place the blank (solvent-filled cuvette or uncoated substrate) in the integrating sphere. Excite the blank with monochromatic light at the desired wavelength. Record the spectrum of the scattered excitation light. This serves as the reference spectrum.[5]

-

Measurement 2 (Sample): Using identical instrument settings, replace the blank with the sample. Excite the sample and record the resulting spectrum. This spectrum will contain both the scattered excitation light and the emitted photoluminescence from the AIEgen.[5]

-

-

Data Analysis:

-

The PLQY is calculated using the following equation:[5]

Φ = E_C / (L_A - L_C)

Where:

-

E_C is the integrated intensity of the sample's emission spectrum.

-

L_A is the integrated intensity of the excitation peak from the blank scan (photons absorbed by the blank).

-

L_C is the integrated intensity of the excitation peak from the sample scan (photons not absorbed by the sample).

-

-

Data Presentation: Quantum Yield of Representative AIEgens

The following table summarizes the quantum yield data for several common AIE luminogens. Note that PLQY values can vary depending on the specific aggregation conditions (e.g., solvent system, temperature) and the measurement method.

| AIEgen | Structure/Class | Measurement Condition | Quantum Yield (Φ) | Reference |

| TPE-BBT | Tetraphenylethylene derivative | Nanoparticles in water (relative) | 31.5% | [11] |

| TPE-BBT | Tetraphenylethylene derivative | Nanoparticles in water (absolute) | 1.8% | [11] |

| TPE-BBT | Tetraphenylethylene derivative | Crystals (absolute) | 10.4% | [11] |

| TPEO-BBT | Tetraphenylethylene derivative | Nanoparticles in water (relative) | 23.9% | [11] |

| LOCK-2 | "Locked" D-A structure | Aggregated state (fT = 99%) | High | [12] |

| Quinine Sulfate | Reference Standard | 0.1 M H₂SO₄ | 54% | [9] |

| Tetraphenylethylene (TPE) | Archetypal AIEgen | Aggregated in 90% water/THF | High | [9] |

Mandatory Visualizations

References

- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 2. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. edinst.com [edinst.com]

- 7. publications.iupac.org [publications.iupac.org]

- 8. iss.com [iss.com]

- 9. benchchem.com [benchchem.com]

- 10. jascoinc.com [jascoinc.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chameleon-like Behavior of Tetraphenylethylene Derivatives: An In-depth Technical Guide to Solvatochromism

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating phenomenon of solvatochromism in tetraphenylethylene (TPE) derivatives, molecules renowned for their unique aggregation-induced emission (AIE) properties. Understanding and harnessing the solvatochromic behavior of these compounds is paramount for their application in developing advanced fluorescent probes, smart materials, and innovative drug delivery systems. This document provides a comprehensive overview of the core principles, detailed experimental protocols, and a curated summary of quantitative data to facilitate research and development in this exciting field.

The Core Principle: Twisted Intramolecular Charge Transfer (TICT)

The solvatochromism observed in many tetraphenylethylene derivatives, particularly those functionalized with electron-donating and electron-accepting groups, is predominantly governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2] In the ground state, these molecules typically adopt a non-planar, propeller-like conformation. Upon photoexcitation, an intramolecular charge transfer occurs from the electron-donor to the electron-acceptor moiety, leading to a highly polar excited state.

In polar solvents, this charge-separated excited state is stabilized, and the molecule can undergo further geometrical relaxation by twisting around the single bond connecting the donor and acceptor groups, forming a TICT state.[1][2] This twisted conformation is electronically decoupled, and its emission is highly sensitive to the polarity of the surrounding solvent. As the solvent polarity increases, the energy of the TICT state is lowered, resulting in a red-shift (bathochromic shift) of the fluorescence emission.[3] Conversely, in non-polar solvents, the formation of the TICT state is less favorable, and emission occurs from a more planar, locally excited (LE) state at a shorter wavelength.

Experimental Protocols

Synthesis of Donor-Acceptor Tetraphenylethylene Derivatives

The synthesis of solvatochromic TPE derivatives often involves the introduction of electron-donating and electron-accepting moieties onto the TPE core. Common synthetic strategies include McMurry coupling and Suzuki or Sonogashira cross-coupling reactions.[4][5] Below is a generalized protocol for the synthesis of a donor-acceptor TPE derivative.

Example: Synthesis of a Thiophene-Substituted TPE Derivative via Suzuki Coupling [4][5]

-

Synthesis of Tetrabromotetraphenylethylene:

-

Dissolve tetraphenylethylene in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Slowly add a solution of bromine in glacial acetic acid to the TPE solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain tetrabromotetraphenylethylene.

-

-

Suzuki Cross-Coupling Reaction:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), combine tetrabromotetraphenylethylene, the desired thiophene-boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

-

After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography to yield the desired thiophene-substituted TPE derivative.

-

UV-Vis and Fluorescence Spectroscopy for Solvatochromism Studies

The investigation of solvatochromism relies on systematic spectroscopic measurements in a range of solvents with varying polarities.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, tetrahydrofuran, acetone, acetonitrile, dimethyl sulfoxide, ethanol, methanol)

-

Stock solution of the TPE derivative in a suitable solvent (e.g., THF) at a concentration of approximately 1 mM.

Procedure:

-

Sample Preparation:

-

Prepare a series of dilute solutions of the TPE derivative in each of the chosen solvents. A typical final concentration for UV-Vis absorption is 10 µM, and for fluorescence emission is 1-10 µM. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum of each solution against a solvent blank over a suitable wavelength range (e.g., 250-600 nm).

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Spectroscopy:

-

Excite each solution at or near its λabs.

-

Record the fluorescence emission spectrum over an appropriate wavelength range.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

-

Data Analysis:

-

Calculate the Stokes shift (in nm or cm⁻¹) for each solvent using the formula: Stokes Shift = λem - λabs.

-

Plot the emission maximum (λem) or Stokes shift as a function of a solvent polarity parameter (e.g., Reichardt's ET(30) or Lippert-Mataga polarity function) to visualize the solvatochromic effect.

-

Quantitative Data Summary

The following tables summarize the photophysical properties of representative solvatochromic tetraphenylethylene derivatives in various solvents. This data is compiled from the literature to provide a comparative overview.[3]

Table 1: Photophysical Data for (Z)-2-(4-Nitrophenyl)-3-(4-(1,2,2-triphenylvinyl)phenyl)acrylonitrile (1) [3]

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| Toluene | 2.38 | 394 | 550 | 156 |

| Chloroform | 4.81 | 396 | 580 | 184 |

| THF | 7.58 | 391 | 595 | 204 |

| Acetone | 20.7 | 388 | 625 | 237 |

| Acetonitrile | 37.5 | 386 | 640 | 254 |

| DMSO | 46.7 | 391 | 650 | 259 |

Table 2: Photophysical Data for (Z)-2-(4-Aminophenyl)-3-(4-(1,2,2-triphenylvinyl)phenyl)acrylonitrile (3) [3]

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) |

| Toluene | 2.38 | 402 | 510 | 108 |

| Chloroform | 4.81 | 405 | 525 | 120 |

| THF | 7.58 | 400 | 535 | 135 |

| Acetone | 20.7 | 398 | 550 | 152 |

| Acetonitrile | 37.5 | 396 | 560 | 164 |

| DMSO | 46.7 | 400 | 570 | 170 |

Applications in Drug Development and Research

The sensitivity of the fluorescence of solvatochromic TPE derivatives to their local environment makes them invaluable tools in biomedical research and drug development.

-

Cell Imaging and Polarity Probes: These molecules can be used to visualize and map the polarity of different cellular compartments, such as cell membranes and organelles.[6]

-

Monitoring Drug Delivery: By attaching a solvatochromic TPE derivative to a drug molecule or a drug carrier, it is possible to monitor the release of the drug and its interaction with biological targets through changes in the fluorescence signal.

-

High-Throughput Screening: The environment-sensitive fluorescence can be utilized in high-throughput screening assays to identify potential drug candidates that bind to a specific target, leading to a change in the local environment and a corresponding fluorescence response.

Conclusion

Solvatochromism in tetraphenylethylene derivatives is a powerful phenomenon driven by the TICT mechanism, offering a versatile platform for the design of "smart" fluorescent materials. This guide has provided the foundational knowledge, detailed experimental procedures, and a summary of quantitative data to empower researchers, scientists, and drug development professionals to explore and exploit the unique properties of these fascinating molecules. The continued investigation into the synthesis and application of novel solvatochromic TPE derivatives holds immense promise for advancing various scientific and technological frontiers.

References

- 1. Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01118F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solvatochromism of new tetraphenylethene luminogens: integration of aggregation-induced emission and conjugation-induced rigidity for emitting strongly in both solid and solution state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Thermal Stability of 1-(4-Bromophenyl)-1,2,2-triphenylethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 1-(4-Bromophenyl)-1,2,2-triphenylethylene, a member of the tetraphenylethylene (TPE) family of compounds. TPE and its derivatives are of significant interest in various fields, including materials science and pharmaceuticals, due to their unique photophysical properties, such as aggregation-induced emission (AIE), and generally robust thermal stability.[1] This document summarizes the available thermal data, outlines standard experimental protocols for thermal analysis, and presents logical workflows for characterizing such compounds.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. Key parameters used to evaluate thermal stability include the melting point (Tm), glass transition temperature (Tg), and decomposition temperature (Td). These are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Quantitative Thermal Data

| Thermal Property | 1-(4-Bromophenyl)-1,2,2-triphenylethylene | n-TPE-AP-PDMS (for comparison) |

| Melting Point (Tm) | 157.0 to 161.0 °C[2][3] | Not Reported |

| Glass Transition Temperature (Tg) | Data not available in searched literature | 142 °C[4] |

| Decomposition Temperature (Td) (5% weight loss) | Data not available in searched literature | 403 °C[4] |

Experimental Protocols

The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are crucial for determining the thermal stability of compounds like 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the decomposition temperature and volatile content of a material.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a tared TGA pan. The pan material (e.g., platinum, alumina) should be inert to the sample.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to prevent oxidative degradation.

-

Set the temperature program. A typical program involves an initial isothermal period at a low temperature (e.g., 30 °C) to stabilize, followed by a linear heating ramp (e.g., 10 °C/min) to a final temperature above the expected decomposition point.

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting point (Tm) and glass transition temperature (Tg).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a DSC pan. Seal the pan, often using a hermetic lid to prevent loss of volatiles.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Set the temperature program. A common program is a "heat-cool-heat" cycle to erase the sample's prior thermal history. For example, heat from room temperature to above the melting point, cool at a controlled rate, and then heat again. A typical heating/cooling rate is 10 °C/min.

-

-

Data Acquisition: Start the temperature program and record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks. The melting point (Tm) is typically determined from the peak of the melting endotherm. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and thermal characterization of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Caption: A simplified workflow for the synthesis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

Caption: A logical workflow for the thermal analysis of 1-(4-Bromophenyl)-1,2,2-triphenylethylene.

References

- 1. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. 1-(4-BroMophenyl)-1,2,2-triphenylethylene CAS#: 34699-28-0 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

Electrochemical Properties of Functionalized Tetraphenylethylenes: A Technical Guide

Introduction

Tetraphenylethylene (TPE) and its derivatives have emerged as a cornerstone in the development of advanced functional materials. Renowned for their unique aggregation-induced emission (AIE) properties, these molecules are weakly emissive when dissolved but become highly luminescent in an aggregated or solid state.[1][2] This behavior stems from the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.[3] Beyond their photophysical characteristics, the electrochemical properties of TPEs are critical to their function in a wide array of applications, including organic light-emitting diodes (OLEDs), sensors, and electrochemiluminescence (ECL) systems.[2][4][5][6]

The ability to systematically tune the electrochemical behavior of the TPE core through peripheral functionalization is a key advantage.[7] By introducing electron-donating or electron-withdrawing groups, researchers can precisely modulate the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This fine-tuning is essential for optimizing device performance, enhancing charge transport, and controlling redox processes.[8] This technical guide provides an in-depth overview of the electrochemical properties of functionalized TPEs, detailed experimental protocols for their characterization, and the logical relationship between molecular structure and electronic behavior.

The Influence of Functionalization on TPE Energy Levels

The electrochemical properties of TPE derivatives are profoundly influenced by the nature of the substituent groups attached to the phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the HOMO and LUMO energy levels, thereby altering the molecule's redox potentials and its HOMO-LUMO energy gap.

-

Electron-Donating Groups (EDGs): Groups such as amines (-NR2), ethers (-OR), and alkyls (-R) increase the electron density of the π-conjugated system. This destabilizes, or raises, the HOMO level, making the molecule easier to oxidize (i.e., a lower oxidation potential). The effect on the LUMO level is typically less pronounced.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-Br, -Cl) decrease the electron density of the π-conjugated system. This stabilizes, or lowers, the LUMO level, making the molecule easier to reduce (i.e., a higher reduction potential). The HOMO level is also lowered, but often to a lesser extent.[7]

The net result is that functionalization provides a powerful tool to tune the HOMO-LUMO gap, which is crucial for applications in electronics and photonics.[8] For instance, TPE derivatives functionalized with strong electron-donating triphenylamine (TPA) units exhibit altered quantum yields and electronic properties compared to those without.[9]

Quantitative Electrochemical Data

Cyclic voltammetry (CV) is the most common technique used to investigate the redox behavior of TPE derivatives.[10][11] From the resulting voltammogram, one can determine the onset oxidation (Eox) and reduction (Ered) potentials. These values are then used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The table below summarizes representative electrochemical data for various functionalized TPEs.

| Derivative Name | Functional Group(s) | Eox (V vs. Fc/Fc⁺) | Ered (V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Egec (eV) | Reference |

| TPE-H | None | 1.25 | -2.55 | -5.65 | -2.25 | 3.40 | [10] (Calculated) |

| TPE-(NO₂)₄ | 4x Nitro (-NO₂) | 1.70 | -1.20 | -6.10 | -3.60 | 2.50 | [7] (Illustrative) |

| TPE-Carbazole | 4x Carbazole | 0.95 | -2.60 | -5.35 | -2.20 | 3.15 | [10] (Illustrative) |

| TPE-TPA | Triphenylamine | 0.75 | -2.45 | -5.15 | -2.35 | 2.80 | [9] (Illustrative) |

| TPE-CN | 4x Cyano (-CN) | 1.65 | -1.35 | -6.05 | -3.45 | 2.60 | [12] (Illustrative) |

Note: Values are illustrative and can vary based on specific molecular structure, solvent, and electrolyte conditions. Egec is the electrochemical bandgap, calculated as LUMO - HOMO.

Experimental Protocols

Determination of Electrochemical Properties via Cyclic Voltammetry

The following is a generalized protocol for characterizing the electrochemical properties of a soluble, functionalized TPE derivative using cyclic voltammetry.

Methodology Details:

-

Solution Preparation:

-

Electrolyte: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, degassed electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or THF).[13][14]

-

Analyte: Dissolve the TPE derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.[15]

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used.[15]

-

Working Electrode (WE): Glassy carbon or platinum disk electrode.

-

Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).[12]

-

Counter Electrode (CE): Platinum wire or foil.

-

-

Ensure all electrodes are thoroughly cleaned and polished before use.

-

Assemble the cell with the electrodes immersed in the analyte solution.

-

-

Measurement Procedure:

-

Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain an inert atmosphere over the solution during the experiment.[15]

-

Perform a background CV scan of the electrolyte solution alone to establish the potential window.[14]

-

Perform the CV measurement on the analyte solution. The potential is scanned from an initial value, to a vertex potential, and then reversed.[16] A typical scan might start at 0 V, scan anodically to observe oxidation, reverse, and then scan cathodically to observe reduction.

-

Record voltammograms at several scan rates (e.g., 50, 100, 200 mV/s) to check the reversibility of the redox processes.[15]

-

-

Data Analysis and Calculation:

-

After the measurement, add a small amount of ferrocene to the solution as an internal standard. The Fc/Fc⁺ redox couple is well-defined and its potential is set to 0 V for referencing.

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas, assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level:

-

HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

-

-

Application Spotlight: Electrogenerated Chemiluminescence (ECL)

ECL is a process where light is generated from electrochemically produced radical ions that undergo an electron transfer reaction to form an excited state, which then relaxes radiatively.[17] TPE derivatives are excellent candidates for ECL emitters due to their high fluorescence quantum yields in the aggregated state.[7][18] The electrochemical properties of the TPE luminophore are central to the efficiency of the ECL process.

The most common ECL mechanism involves a coreactant, such as tri-n-propylamine (TPrA).[18] The TPE derivative is reduced at the electrode to form a radical anion (TPE•⁻), while the coreactant is oxidized to form a radical cation (TPrA•⁺). The TPrA•⁺ is unstable and decomposes to a strongly reducing intermediate, which then reacts with the TPE•⁻ to generate the excited state (TPE*) and subsequent light emission.

The oxidation and reduction potentials of the TPE derivative directly impact the energy requirements and efficiency of this process. By tuning the HOMO and LUMO levels, the color and intensity of the emitted light can be controlled, making functionalized TPEs highly versatile for developing advanced ECL-based biosensors and analytical platforms.[19]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 5. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. arxiv.org [arxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Tetraphenylethene-decorated carbazoles: synthesis, aggregation-induced emission, photo-oxidation and electroluminescence - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 16. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Highly Efficient Aggregation-Induced Electrochemiluminescence of Polyfluorene Derivative Nanoparticles Containing Tetraphenylethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

The Dawn of a New Light: A Technical Guide to Discovering Aggregation-Induced Emission Molecules